molecular formula C17H16N2O2S B5615480 5-(5-methyl-4-phenyl-3-thienyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(5-methyl-4-phenyl-3-thienyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5615480
M. Wt: 312.4 g/mol
InChI Key: CFZYDDLTHCGXLX-UHFFFAOYSA-N
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Description

The compound "5-(5-methyl-4-phenyl-3-thienyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole" is a heterocyclic molecule featuring an oxadiazole ring, which is known for its significance in pharmaceutical and material sciences due to its diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives often involves cyclization reactions of hydrazides with various carbonyl compounds, showcasing a range of synthetic methodologies tailored to introduce different substituents on the oxadiazole ring (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including the substitution pattern around the oxadiazole ring, greatly influences their electronic and steric properties. Structural characterization often employs NMR, IR spectroscopy, and X-ray crystallography to elucidate the arrangement of atoms and the presence of functional groups (Paepke, Reinke, Peseke, & Vogel, 2009).

Chemical Reactions and Properties

Oxadiazole compounds participate in various chemical reactions, including nucleophilic substitution and addition reactions, depending on the functional groups present. These reactions enable further functionalization of the oxadiazole core, expanding the utility of these molecules in synthetic chemistry (Yang, Wang, Fang, Yang, Wu, & Shen, 2007).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in material science and pharmaceutical formulations. These properties are influenced by the molecular structure and the nature of substituents on the oxadiazole ring (Amiri, Makarem, Ahmar, & Ashenagar, 2016).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including reactivity, stability, and electronic characteristics, are determined by the oxadiazole core and its substituents. These properties are key to their biological activity and their application in organic electronics and photonics (Wang, Pålsson, Batsanov, & Bryce, 2006).

properties

IUPAC Name

5-(5-methyl-4-phenylthiophen-3-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-15(12-5-3-2-4-6-12)14(10-22-11)17-18-16(19-21-17)13-7-8-20-9-13/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZYDDLTHCGXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C2=NC(=NO2)C3CCOC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methyl-4-phenyl-3-thienyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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